5-[(1R)-1-[(1R,2R)-2-[(1R,3R)-2,2-dimethyl-3-(3-oxobutyl)cyclopropyl]-1-methyl-3-oxocyclopentyl]-3-methylbutyl]-2,4,6-trihydroxybenzene-1,3-dicarbaldehyde
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Overview
Description
5-[(1R)-1-[(1R,2R)-2-[(1R,3R)-2,2-dimethyl-3-(3-oxobutyl)cyclopropyl]-1-methyl-3-oxocyclopentyl]-3-methylbutyl]-2,4,6-trihydroxybenzene-1,3-dicarbaldehyde is a complex organic compound with a unique structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(1R)-1-[(1R,2R)-2-[(1R,3R)-2,2-dimethyl-3-(3-oxobutyl)cyclopropyl]-1-methyl-3-oxocyclopentyl]-3-methylbutyl]-2,4,6-trihydroxybenzene-1,3-dicarbaldehyde involves multiple steps, including the formation of cyclopropyl and cyclopentyl rings, followed by the introduction of the trihydroxybenzene and dicarbaldehyde groups. Each step requires specific reaction conditions, such as temperature control, catalysts, and solvents, to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, cost-effectiveness, and environmental considerations. This might include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions
5-[(1R)-1-[(1R,2R)-2-[(1R,3R)-2,2-dimethyl-3-(3-oxobutyl)cyclopropyl]-1-methyl-3-oxocyclopentyl]-3-methylbutyl]-2,4,6-trihydroxybenzene-1,3-dicarbaldehyde can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups, such as converting aldehydes to alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, altering its functional groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: As a complex molecule, it serves as a model compound for studying stereochemistry, reaction mechanisms, and synthetic methodologies.
Biology: Its unique structure may interact with biological molecules, making it a candidate for studying enzyme-substrate interactions or as a potential drug lead.
Medicine: The compound’s biological activity could be explored for therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: Its chemical properties might be useful in developing new materials, catalysts, or chemical processes.
Mechanism of Action
The mechanism by which 5-[(1R)-1-[(1R,2R)-2-[(1R,3R)-2,2-dimethyl-3-(3-oxobutyl)cyclopropyl]-1-methyl-3-oxocyclopentyl]-3-methylbutyl]-2,4,6-trihydroxybenzene-1,3-dicarbaldehyde exerts its effects depends on its interaction with molecular targets. These interactions could involve binding to specific enzymes or receptors, altering their activity and triggering downstream signaling pathways. Detailed studies would be required to elucidate these mechanisms and identify the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
5-[(1R)-1-[(1R,2R)-2-[(1R,3R)-2,2-dimethyl-3-(3-oxobutyl)cyclopropyl]-1-methyl-3-oxocyclopentyl]-3-methylbutyl]-2,4,6-trihydroxybenzene-1,3-dicarbaldehyde: shares similarities with other polyfunctional organic compounds, such as:
Uniqueness
The uniqueness of this compound lies in its specific arrangement of functional groups and chiral centers, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C28H38O7 |
---|---|
Molecular Weight |
486.6 g/mol |
IUPAC Name |
5-[(1R)-1-[(1R,2R)-2-[(1R,3R)-2,2-dimethyl-3-(3-oxobutyl)cyclopropyl]-1-methyl-3-oxocyclopentyl]-3-methylbutyl]-2,4,6-trihydroxybenzene-1,3-dicarbaldehyde |
InChI |
InChI=1S/C28H38O7/c1-14(2)11-19(21-25(34)16(12-29)24(33)17(13-30)26(21)35)28(6)10-9-20(32)23(28)22-18(27(22,4)5)8-7-15(3)31/h12-14,18-19,22-23,33-35H,7-11H2,1-6H3/t18-,19+,22-,23-,28-/m1/s1 |
InChI Key |
KGPNGYABEKLGJP-IGTSPWJPSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C1=C(C(=C(C(=C1O)C=O)O)C=O)O)[C@]2(CCC(=O)[C@@H]2[C@H]3[C@H](C3(C)C)CCC(=O)C)C |
Canonical SMILES |
CC(C)CC(C1=C(C(=C(C(=C1O)C=O)O)C=O)O)C2(CCC(=O)C2C3C(C3(C)C)CCC(=O)C)C |
Origin of Product |
United States |
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